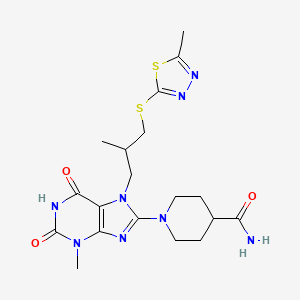amino}methyl)benzamide CAS No. 1252486-78-4](/img/structure/B3012433.png)
N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide, also known as CP-526,536, is a small molecule that belongs to the class of benzamide derivatives. It was first synthesized by Pfizer in the early 2000s and has since been the subject of extensive research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide involves its binding to the neurokinin-1 receptor and blocking the action of substance P, a neuropeptide that is involved in pain and inflammation. By blocking the action of substance P, N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide can reduce pain and inflammation.
Biochemical and physiological effects:
N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to reduce the activation of glial cells, which play a role in the development of chronic pain. Additionally, it has been shown to have anxiolytic effects, reducing anxiety-related behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide is its selectivity for the neurokinin-1 receptor, which allows for more precise targeting of this receptor. However, one limitation is its potential for off-target effects, as it may interact with other receptors or enzymes in the body.
Orientations Futures
There are several future directions for research on N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide. One direction is to investigate its potential as a treatment for other conditions, such as inflammatory bowel disease or multiple sclerosis. Another direction is to explore its potential as a tool for studying the neurokinin-1 receptor and its role in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide and its potential for off-target effects.
In conclusion, N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide is a compound with significant potential for scientific research. Its selectivity for the neurokinin-1 receptor and its potential applications in various fields make it an attractive target for further investigation. However, further research is needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide involves several steps. The first step involves the reaction of furan-2-carboxaldehyde with propargylamine to form N-(prop-2-yn-1-yl)furan-2-carboxamide. This intermediate is then reacted with 4-cyanobenzoyl chloride to form N-(4-cyanobenzoyl)-N-(prop-2-yn-1-yl)furan-2-carboxamide. Finally, the addition of cyclopropylamine to this intermediate results in the formation of N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide.
Applications De Recherche Scientifique
N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide has several potential applications in scientific research. It has been shown to be a potent and selective antagonist of the neurokinin-1 receptor, which is involved in the regulation of pain, inflammation, and anxiety. As such, it has been investigated as a potential treatment for various conditions, including depression, anxiety disorders, and chronic pain.
Propriétés
IUPAC Name |
N-cyclopropyl-4-[[furan-2-ylmethyl(prop-2-ynyl)amino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-11-21(14-18-4-3-12-23-18)13-15-5-7-16(8-6-15)19(22)20-17-9-10-17/h1,3-8,12,17H,9-11,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTIMFNIMWVKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=C(C=C1)C(=O)NC2CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)
![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)

![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)




![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)


![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)

![3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B3012372.png)